molecular formula C9H10FN B12445689 1-(2-Fluorophenyl)prop-2-EN-1-amine

1-(2-Fluorophenyl)prop-2-EN-1-amine

Cat. No.: B12445689
M. Wt: 151.18 g/mol
InChI Key: VFYHHKFZUSKDRD-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)prop-2-EN-1-amine is an organic compound with the molecular formula C9H10FN It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a prop-2-en-1-amine group

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)prop-2-EN-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with nitromethane to form 2-fluoro-β-nitrostyrene, which is then reduced to this compound using a suitable reducing agent such as lithium aluminum hydride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Fluorophenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction conditions like reflux or room temperature.

Scientific Research Applications

1-(2-Fluorophenyl)prop-2-EN-1-amine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-(2-Fluorophenyl)prop-2-EN-1-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, such as increased lipophilicity and metabolic stability.

Properties

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

1-(2-fluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H10FN/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6,9H,1,11H2

InChI Key

VFYHHKFZUSKDRD-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=CC=C1F)N

Origin of Product

United States

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